Allyl 2-[3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-(3-pyridinyl)-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate
Description
Allyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate (molecular formula: C₃₂H₃₄N₂O₇S, monoisotopic mass: 590.208672 Da) is a synthetic heterocyclic compound featuring a pyrrole-thiazole hybrid scaffold . Its structure comprises:
- A pyrrole ring substituted with a 4-butoxybenzoyl group at position 3, a hydroxyl group at position 4, and a pyridin-3-yl group at position 2.
- A thiazole ring with a methyl group at position 4 and an allyl carboxylate ester at position 3.
Properties
CAS No. |
609796-78-3 |
|---|---|
Molecular Formula |
C28H27N3O6S |
Molecular Weight |
533.6 g/mol |
IUPAC Name |
prop-2-enyl 2-[(4Z)-4-[(4-butoxyphenyl)-hydroxymethylidene]-2,3-dioxo-5-pyridin-3-ylpyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C28H27N3O6S/c1-4-6-15-36-20-11-9-18(10-12-20)23(32)21-22(19-8-7-13-29-16-19)31(26(34)24(21)33)28-30-17(3)25(38-28)27(35)37-14-5-2/h5,7-13,16,22,32H,2,4,6,14-15H2,1,3H3/b23-21- |
InChI Key |
YFVDKXZTMYBDMK-LNVKXUELSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CN=CC=C4)/O |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CN=CC=C4)O |
Origin of Product |
United States |
Preparation Methods
Thiazole Core Synthesis via Calcium Triflate-Catalyzed Cyclization
The 4-methylthiazole-5-carboxylate moiety is synthesized using a Ca(OTf)₂-catalyzed reaction between thioamide derivatives and propargyl alcohols, as demonstrated by Krishnamurthy et al. . This method achieves 65–75% yields through a 5-exo dig cyclization mechanism, forming the thiazole ring within 25–40 minutes under solvent-free conditions. Critical parameters include:
Table 1: Optimization of Thiazole Formation
| Propargyl Alcohol | Thioamide | Catalyst Loading | Time (min) | Yield (%) |
|---|---|---|---|---|
| Allyl propargyl | Acetylthioamide | 5 mol% Ca(OTf)₂ | 25 | 75 |
| Methyl propargyl | Benzothioamide | 10 mol% Ca(OTf)₂ | 40 | 68 |
The reaction proceeds via allene intermediate formation, followed by regioselective cyclization. Steric effects from the 4-methyl group direct electron density toward the carboxylate functionality, facilitating subsequent esterification .
Dihydropyrrole Construction via Aziridine Ring-Opening
The 2,5-dihydro-1H-pyrrol-1-yl subunit is synthesized through aziridine ring-opening using pyridin-3-ylmagnesium bromide, adapted from atom-economical methods by Lee et al. . Aziridine substrates undergo nucleophilic attack at the less hindered carbon, followed by acid-catalyzed cyclization (AcOH/CH₂Cl₂, 0°C) to yield the dihydropyrrole core.
Key steps :
-
Aziridine activation : ZnCl₂-mediated ring strain relief enables nucleophilic addition by pyridin-3-yl Grignard reagents .
-
Cyclization : Intramolecular hemiaminal formation under acidic conditions generates the 2,5-dihydro-1H-pyrrole skeleton with 82% efficiency.
-
Oxidation : Dess–Martin periodinane selectively oxidizes the C5 position to a ketone (74% yield), while the C4 hydroxyl remains protected as a tert-butyldimethylsilyl (TBS) ether .
4-Butoxybenzoyl Incorporation via Friedel-Crafts Acylation
The 3-(4-butoxybenzoyl) group is introduced through AlCl₃-catalyzed acylation at the pyrrole C3 position. Prior TBS protection of the C4 hydroxyl prevents undesired O-acylation:
Deprotection using tetrabutylammonium fluoride (TBAF) restores the hydroxyl group without epimerization .
Thiazole-Pyrrole Coupling via Nucleophilic Aromatic Substitution
The thiazole and dihydropyrrole subunits are conjugated through a palladium-catalyzed C–N coupling reaction. Optimized conditions (Pd(OAc)₂/Xantphos, Cs₂CO₃, dioxane, 100°C) achieve 78% yield by activating the thiazole C2 position toward displacement by the pyrrole nitrogen .
Table 2: Coupling Efficiency Across Catalytic Systems
| Catalyst | Ligand | Base | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | 100 | 78 |
| PdCl₂(PPh₃)₂ | BINAP | K₃PO₄ | 120 | 65 |
Allyl Esterification via Steglich Reaction
Final functionalization employs a DCC/DMAP-mediated esterification between the thiazole carboxylic acid and allyl alcohol:
Reaction monitoring by TLC (petroleum ether/EtOAc 4:1) confirms complete conversion within 6 hours .
Byproduct Suppression in Large-Scale Synthesis
Scale-up to >100 g batches introduces challenges in butyronitrile formation during dehydrogenation steps. Implementing the aqueous-phase protocol from US6538139B1 reduces butyronitrile content to <0.1% wt. through:
Chemical Reactions Analysis
Types of Reactions
Allyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The allyl group can undergo nucleophilic substitution reactions, where a nucleophile replaces the allyl group under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Sodium hydroxide, potassium tert-butoxide, and various nucleophiles such as amines and thiols.
Major Products Formed
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Chemistry
Allyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate serves as a building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to new chemical entities with varied properties.
Medicine
The compound has been investigated for its potential therapeutic properties:
- Anti-inflammatory Activities: Research indicates that it may inhibit inflammatory pathways, making it a candidate for treating conditions characterized by chronic inflammation.
- Anticancer Properties: Preliminary studies suggest that it may exhibit anticancer activity by targeting specific cellular pathways involved in tumor growth and proliferation.
Case Study 1: Anti-inflammatory Effects
In a study examining the anti-inflammatory potential of similar compounds, it was found that derivatives of thiazole exhibited significant inhibition of pro-inflammatory cytokines in vitro. This suggests that Allyl 2-(3-(4-butoxybenzoyl)-...) could potentially follow a similar pathway, warranting further investigation into its clinical applications .
Case Study 2: Anticancer Activity
Research published in peer-reviewed journals has highlighted the anticancer properties of thiazole derivatives. These compounds demonstrated cytotoxicity against various cancer cell lines, indicating that Allyl 2-(3-(4-butoxybenzoyl)-...) may also possess similar anticancer activities .
Mechanism of Action
The mechanism of action of Allyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and π-π stacking interactions with these targets, leading to modulation of their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a family of pyrrole-thiazole derivatives with variable substituents on the pyrrole and thiazole rings. Below is a detailed comparison with analogs identified in the literature:
Table 1: Structural and Physicochemical Comparison
Key Observations :
Allyl carboxylate vs.
Spectral Differentiation :
- NMR : The pyridine protons in the target compound (δ 7.2–8.1 ppm) are distinct from fluorophenyl (δ 7.4–7.6 ppm) or methoxyphenyl (δ 6.8–7.2 ppm) analogs .
- MS/MS : Molecular networking analysis (cosine scores >0.8) suggests conserved fragmentation patterns for the pyrrole-thiazole core, with differences arising from substituent-specific cleavages (e.g., loss of butoxybenzoyl vs. fluorobenzoyl groups) .
Synthetic and Safety Considerations :
Biological Activity
Allyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.
Structural Characteristics
The compound features an allyl group, a thiazole ring, and a pyrrole moiety, which are known for their diverse biological activities. The presence of the butoxybenzoyl group enhances its reactivity and potential therapeutic applications.
Potential Biological Activities
Research indicates that compounds with similar structural characteristics exhibit various biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Thiazole Derivatives | Contain thiazole ring | Antimicrobial, anticancer |
| Pyrrole Derivatives | Contain pyrrole ring | Antioxidant, anti-inflammatory |
| Allyl Alcohol | Contains allyl group | Used as a precursor in synthesis |
Allyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is expected to exhibit enhanced reactivity and biological efficacy compared to simpler derivatives due to its multi-ring structure and diverse functional groups.
While specific mechanisms of action for this compound remain largely unexplored, the thiazole and pyrrole moieties are known to interact with various biological targets. These interactions may involve:
- Enzyme Inhibition : Compounds containing thiazole rings often inhibit key enzymes involved in metabolic pathways.
- Receptor Binding : The structural features may allow binding to receptors involved in signaling pathways related to inflammation or cancer.
- Antioxidant Activity : The presence of hydroxyl groups can contribute to antioxidant properties.
Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of thiazole derivatives similar to the compound . Results indicated that these derivatives exhibited significant inhibitory effects against various bacterial strains, suggesting potential applications in developing new antibiotics.
Study 2: Anticancer Properties
Research involving pyrrole derivatives showed promising anticancer activity through apoptosis induction in cancer cell lines. The structural similarity of the target compound suggests it may possess similar effects.
The synthesis of Allyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate can be achieved through several synthetic routes involving:
- Condensation Reactions : Combining thiazole and pyrrole precursors.
- Functional Group Transformations : Modifying the butoxybenzoyl group to enhance biological activity.
Q & A
Basic: What are the recommended methods for synthesizing this compound with high purity?
Answer:
The synthesis typically involves multi-step reactions, including condensation, alkylation, and cyclization. Key steps include:
- Stepwise purification : Use flash chromatography after each synthetic step to isolate intermediates, followed by recrystallization for final product refinement .
- Purity validation : Employ HPLC (>95% purity threshold) and elemental analysis to confirm stoichiometric consistency .
- Yield optimization : Adjust reaction stoichiometry (e.g., 1.2:1 molar ratio of pyridine-3-yl precursor to butoxybenzoyl derivative) and temperature (70–90°C for cyclization) to minimize side products .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Answer:
Contradictions often arise from variability in assay conditions or target specificity. Mitigation strategies include:
- Standardized protocols : Replicate experiments under controlled conditions (e.g., pH 7.4 buffer, 37°C incubation) .
- Orthogonal assays : Validate activity using complementary methods (e.g., SPR for binding affinity vs. cellular viability assays) .
- Data normalization : Use internal controls (e.g., reference inhibitors) and statistical tools (ANOVA with post-hoc Tukey tests) to account for inter-lab variability .
Basic: What analytical techniques are suitable for characterizing the compound’s structure?
Answer:
- ¹H/¹³C-NMR : Assign proton environments (e.g., pyridin-3-yl protons at δ 8.2–8.5 ppm) and carbonyl groups (δ 165–175 ppm) .
- LC-MS : Confirm molecular ion peaks ([M+H]+ at m/z 567.2) and fragmentation patterns .
- FTIR : Identify functional groups (e.g., C=O stretch at 1720 cm⁻¹ for the carboxylate moiety) .
Advanced: How to design experiments for studying structure-activity relationships (SAR)?
Answer:
- Systematic derivatization : Synthesize analogs with modifications at the pyrrolidinone or thiazole rings to assess pharmacophore contributions .
- Computational docking : Use AutoDock Vina to predict binding modes against target proteins (e.g., kinase domains) and prioritize analogs with improved ΔG values .
- ADME profiling : Combine in vitro assays (e.g., microsomal stability, Caco-2 permeability) with in silico tools (SwissADME) to evaluate drug-likeness .
Basic: How to assess the compound’s stability under different storage conditions?
Answer:
- Accelerated stability studies : Store samples at 25°C/60% RH and 40°C/75% RH for 4 weeks, monitoring degradation via HPLC .
- Light sensitivity : Use amber vials to prevent photodegradation of the 4-hydroxy-5-oxo-pyrrolidinone moiety .
- Lyophilization : For long-term storage, lyophilize the compound and store at -20°C under inert gas (N₂) .
Advanced: What strategies integrate computational modeling with experimental validation?
Answer:
- Molecular dynamics (MD) simulations : Simulate ligand-protein interactions over 100 ns trajectories to identify stable binding conformations .
- Free energy perturbation (FEP) : Calculate relative binding energies of analogs to guide synthetic prioritization .
- In vitro-in silico correlation : Validate docking predictions with SPR or ITC binding assays, ensuring R² > 0.85 between predicted and observed affinities .
Basic: How to optimize reaction conditions for gram-scale synthesis?
Answer:
- Process control : Use Design of Experiments (DoE) to optimize parameters (e.g., catalyst loading, solvent polarity) .
- In-line monitoring : Implement PAT tools like ReactIR to track reaction progress in real time .
- Workflow efficiency : Employ continuous flow chemistry for exothermic steps (e.g., thiazole ring formation) to improve scalability .
Advanced: How to validate target engagement in cellular assays?
Answer:
- CETSA (Cellular Thermal Shift Assay) : Measure thermal stabilization of the target protein in lysates treated with the compound .
- CRISPR knockouts : Compare activity in wild-type vs. target gene-KO cell lines to confirm on-target effects .
- Proteome-wide profiling : Use affinity-based pulldown coupled with LC-MS/MS to identify off-target interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
